molecular formula C10H9NO3 B2483694 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid CAS No. 40380-68-5

2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Cat. No.: B2483694
CAS No.: 40380-68-5
M. Wt: 191.186
InChI Key: JKJISQOWTFXMRR-UHFFFAOYSA-N
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Description

2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is a monocarboxylic acid and a member of oxindoles, which are known for their diverse applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid, often involves cyclization reactions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol. This reaction consistently yields the corresponding indole in a 40-50% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents are used to convert the compound into its reduced form.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-oxo-3H-indol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-5-7-3-1-2-4-8(7)11(9)6-10(13)14/h1-4H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJISQOWTFXMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40380-68-5
Record name 2-(2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
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